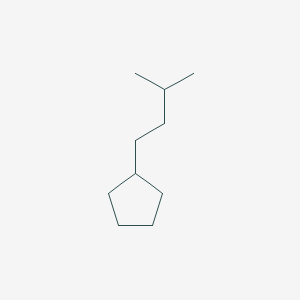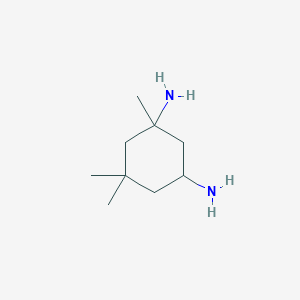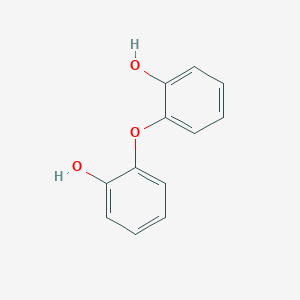
Cyclopentane, (3-methylbutyl)-
Descripción general
Descripción
Cyclopentane, (3-methylbutyl)-, also known as isocapro-cyclopentane, is a cyclic hydrocarbon with the molecular formula C10H20. It is a colorless liquid with a mild odor and is commonly used in the pharmaceutical and chemical industries. In
Aplicaciones Científicas De Investigación
Cyclopentane, (3-methylbutyl)- has several scientific research applications, including its use as a solvent for organic synthesis, as a starting material for the synthesis of pharmaceuticals and agrochemicals, and as a reagent in the production of polymers and plastics. Additionally, it has been studied for its potential use as a fuel additive and as a component in lubricants.
Mecanismo De Acción
The mechanism of action of cyclopentane, (3-methylbutyl)- is not well understood. However, it is believed to interact with cellular membranes and disrupt their structure and function. This disruption can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
Cyclopentane, (3-methylbutyl)- has been shown to have several biochemical and physiological effects. It has been studied for its potential use as an insecticide and has been shown to have insecticidal activity against several insect species. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory disorders and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclopentane, (3-methylbutyl)- in lab experiments is its high purity and low toxicity. Additionally, it has a low boiling point and is easily handled, making it a convenient solvent for many reactions. However, one limitation is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the study of cyclopentane, (3-methylbutyl)-. One area of research is the development of new synthetic methods for the production of cyclopentane, (3-methylbutyl)- and its derivatives. Additionally, researchers are studying its potential as a therapeutic agent for the treatment of inflammatory disorders and pain. Finally, there is ongoing research into its use as a fuel additive and lubricant component.
Métodos De Síntesis
The synthesis of cyclopentane, (3-methylbutyl)- can be achieved through several methods, including catalytic hydrogenation of 3-methyl-2-pentene, cyclization of 3-methyl-2-pentene using aluminum chloride or boron trifluoride as a catalyst, and the reaction of 3-methyl-2-pentene with cyclopentadiene. These methods have been studied extensively, and researchers have optimized the conditions to achieve high yields and purity.
Propiedades
IUPAC Name |
3-methylbutylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)7-8-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVJAOISDXUPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333710 | |
| Record name | Cyclopentane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-68-1 | |
| Record name | (3-Methylbutyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, (3-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)





![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)


![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)